N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid
CAS No.: 510764-95-1
Cat. No.: VC4257219
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510764-95-1 |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.336 |
| IUPAC Name | 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |
| Standard InChI | InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20) |
| Standard InChI Key | REBQICWMIKWUMS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid belongs to the class of pyrrolidine derivatives functionalized with a succinamic acid group. Its IUPAC name, 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid, reflects the presence of:
-
A pyrrolidine ring (a five-membered amine heterocycle) at the N-terminus
-
A succinamic acid moiety (a four-carbon dicarboxylic acid derivative) at the C-terminus
-
A phenyl linker bridging the two structural domains.
The compound’s stereoelectronic properties arise from the conjugation between the aromatic phenyl group and the electron-rich pyrrolidine nitrogen, which may influence its binding affinity to biological targets .
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 510764-95-1 |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.336 g/mol |
| IUPAC Name | 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |
| SMILES | C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
| InChI Key | REBQICWMIKWUMS-UHFFFAOYSA-N |
Data sourced from VulcanChem.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry data for closely related pyrrolidine-succinamic hybrids provide insights into its structural validation:
-
¹H NMR: Peaks at δ 3.05–3.35 ppm correspond to methylene protons adjacent to the pyrrolidine nitrogen, while aromatic protons resonate at δ 7.00–7.70 ppm .
-
¹³C NMR: Carbonyl carbons of the succinamic moiety appear near δ 173–175 ppm, with pyrrolidine carbons at δ 33–56 ppm .
-
HRMS: Molecular ion peaks align with the theoretical m/z of 276.336.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Formation of the Pyrrolidine-Phenyl Linker:
-
Succinamic Acid Conjugation:
-
Condensation of the aniline intermediate with succinic anhydride in dichloromethane, catalyzed by DMAP, produces the target compound.
-
Reaction Scheme:
Process Optimization
Industrial-scale production employs:
-
Microwave-assisted synthesis to reduce reaction times from hours to minutes .
-
Chiral resolution techniques (e.g., HPLC with amylose-based columns) to isolate enantiomers, critical for stereoselective biological activity .
-
Green chemistry principles, such as solvent-free mechanochemical grinding, to enhance atom economy .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
Structural analogs of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid demonstrate nanomolar inhibitory activity against casein kinase 1 (CK1) isoforms, particularly CK1γ and CK1ε . The pyrrolidine scaffold facilitates hydrogen bonding with kinase ATP-binding pockets, while the succinamic moiety stabilizes interactions via hydrophobic contacts .
Table 2: Select Biological Activities of Structural Analogs
| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Ratio (vs. PXR) |
|---|---|---|---|
| 11a (Pyrrolidine derivative) | CK1γ | 0.011 | >45-fold |
| 16 (Piperidinyl carboxamide) | RORγt | 0.061 | 8.1-fold |
Data adapted from kinase inhibition studies .
Research Applications and Future Directions
Medicinal Chemistry Developments
-
Lead Optimization: Introduction of fluorinated aryl groups (e.g., para-F substitution) improves metabolic stability and target affinity .
-
Prodrug Design: Esterification of the carboxylic acid group enhances bioavailability, as demonstrated in preclinical models.
Industrial and Pharmacological Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume